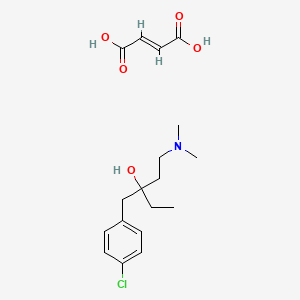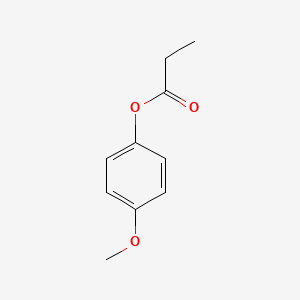![molecular formula C9H23NO7P2 B15294711 [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid is a complex organophosphorus compound It is characterized by the presence of multiple functional groups, including hydroxyl, amino, and phosphonic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of the phosphonic acid groups. Common reagents used in the synthesis include phosphorus trichloride, hydroxylamine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phosphonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions involving the phosphonic acid groups can produce various phosphonate esters.
科学的研究の応用
Chemistry
In chemistry, [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its labeled isotopes, such as trideuterio(113C)methyl, make it useful in tracing experiments and understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used as a corrosion inhibitor, flame retardant, or additive in various formulations. Its stability and reactivity make it suitable for use in harsh environments and specialized products.
作用機序
The mechanism of action of [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, enzymes, or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
[1-hydroxy-3-[pentylamino]-1-phosphonopropyl]phosphonic acid: Lacks the trideuterio(113C)methyl group, resulting in different isotopic labeling properties.
[1-hydroxy-3-[methylamino]-1-phosphonopropyl]phosphonic acid: Contains a methyl group instead of a pentyl group, affecting its hydrophobicity and reactivity.
[1-hydroxy-3-[ethylamino]-1-phosphonopropyl]phosphonic acid: Features an ethyl group, leading to variations in its chemical and biological properties.
Uniqueness
The uniqueness of [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid lies in its isotopic labeling and the presence of multiple functional groups. These characteristics make it a versatile compound for various applications, offering advantages in terms of stability, reactivity, and specificity.
特性
分子式 |
C9H23NO7P2 |
|---|---|
分子量 |
323.24 g/mol |
IUPAC名 |
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2+1D3 |
InChIキー |
MPBVHIBUJCELCL-JVXUGDAPSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O |
正規SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


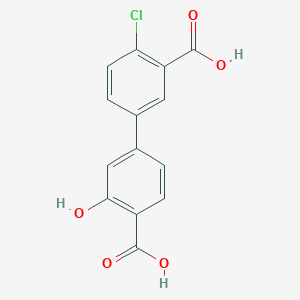




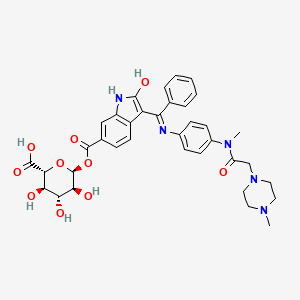

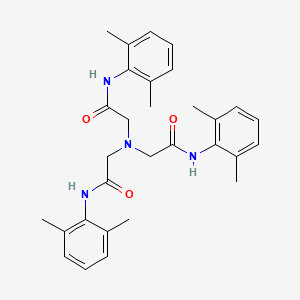
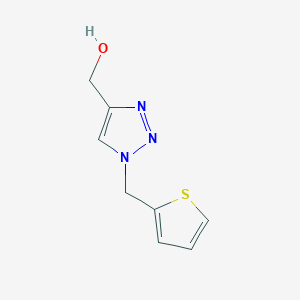
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
